1-methyl-N,N'-bis[4-(1H-pyrazol-1-yl)phenyl]-1H-pyrazole-4,5-dicarboxamide
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Overview
Description
1-METHYL-N~4~,N~5~-BIS[4-(1H-PYRAZOL-1-YL)PHENYL]-1H-PYRAZOLE-4,5-DICARBOXAMIDE is a complex organic compound featuring a pyrazole core structure. Pyrazole derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-METHYL-N~4~,N~5~-BIS[4-(1H-PYRAZOL-1-YL)PHENYL]-1H-PYRAZOLE-4,5-DICARBOXAMIDE typically involves multi-step reactions. One common method includes the reaction of 1-methyl-1H-pyrazole-4,5-dicarboxylic acid with 4-(1H-pyrazol-1-yl)aniline under specific conditions . The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
1-METHYL-N~4~,N~5~-BIS[4-(1H-PYRAZOL-1-YL)PHENYL]-1H-PYRAZOLE-4,5-DICARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole rings, using reagents like halogens or alkylating agents.
Scientific Research Applications
1-METHYL-N~4~,N~5~-BIS[4-(1H-PYRAZOL-1-YL)PHENYL]-1H-PYRAZOLE-4,5-DICARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of 1-METHYL-N~4~,N~5~-BIS[4-(1H-PYRAZOL-1-YL)PHENYL]-1H-PYRAZOLE-4,5-DICARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
1-METHYL-N~4~,N~5~-BIS[4-(1H-PYRAZOL-1-YL)PHENYL]-1H-PYRAZOLE-4,5-DICARBOXAMIDE can be compared with other pyrazole derivatives such as:
4,4’-(arylmethylene)bis(1H-pyrazol-5-ols): Known for their biological activities and used as chelating agents.
Hydrazine-coupled pyrazoles: Exhibiting potent antileishmanial and antimalarial activities.
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Used in various synthetic applications.
The uniqueness of 1-METHYL-N~4~,N~5~-BIS[4-(1H-PYRAZOL-1-YL)PHENYL]-1H-PYRAZOLE-4,5-DICARBOXAMIDE lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for diverse research and industrial applications.
Properties
Molecular Formula |
C24H20N8O2 |
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Molecular Weight |
452.5 g/mol |
IUPAC Name |
2-methyl-3-N,4-N-bis(4-pyrazol-1-ylphenyl)pyrazole-3,4-dicarboxamide |
InChI |
InChI=1S/C24H20N8O2/c1-30-22(24(34)29-18-6-10-20(11-7-18)32-15-3-13-26-32)21(16-27-30)23(33)28-17-4-8-19(9-5-17)31-14-2-12-25-31/h2-16H,1H3,(H,28,33)(H,29,34) |
InChI Key |
BFVLYZBJDSWVKB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)NC2=CC=C(C=C2)N3C=CC=N3)C(=O)NC4=CC=C(C=C4)N5C=CC=N5 |
Origin of Product |
United States |
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